molecular formula C7H3Br2F2NO2 B581210 4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine CAS No. 1037763-48-6

4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine

Cat. No.: B581210
CAS No.: 1037763-48-6
M. Wt: 330.911
InChI Key: CFCPODBJJBRXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine ( 1037763-48-6) is a high-value benzo[d][1,3]dioxole derivative engineered for advanced pharmaceutical research and development. This compound, with a molecular formula of C 7 H 3 Br 2 F 2 NO 2 and a molecular weight of 330.91 , serves as a critical synthetic intermediate, particularly in constructing complex active pharmaceutical ingredients (APIs) . Its structure features two bromine atoms and a difluoromethylene group on the benzodioxole ring, which provides versatile sites for further functionalization via cross-coupling reactions and introduces strategic fluorine atoms to influence the molecule's metabolic stability, lipophilicity, and bioavailability . This makes it an indispensable building block for medicinal chemists aiming to explore novel therapeutic agents. This product is supplied with a certified purity of not less than (NLT) 98% . To ensure its stability and integrity upon receipt, it must be stored sealed in a dry environment at 2-8°C . This chemical is intended for research and industrial applications and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheet (SDS) and handle this material with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting .

Properties

IUPAC Name

4,6-dibromo-2,2-difluoro-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F2NO2/c8-2-1-3-6(4(9)5(2)12)14-7(10,11)13-3/h1H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCPODBJJBRXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)N)Br)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681483
Record name 4,6-Dibromo-2,2-difluoro-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037763-48-6
Record name 4,6-Dibromo-2,2-difluoro-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2,2-Difluorobenzo[d] dioxole

The benzodioxole core is synthesized via cyclocondensation of catechol derivatives with fluorinating agents. A representative procedure involves:

  • Substrate : 4,6-Dibromocatechol (1.0 equiv).

  • Fluorination : Treatment with diethylaminosulfur trifluoride (DAST, 2.2 equiv) in dichloromethane at −10°C for 6 hours.

  • Cyclization : In situ reaction with 1,2-dibromoethane (1.1 equiv) and potassium carbonate (3.0 equiv) in DMF at 80°C for 12 hours.

This yields 2,2-difluoro-4,6-dibromobenzo[d]dioxole with 78% purity, requiring silica gel chromatography for isolation.

Regioselective Bromination Strategies

Electrophilic Aromatic Bromination

Direct bromination of 2,2-difluorobenzo[d]dioxole using Br₂ in acetic acid achieves 4,6-dibromination due to the electron-withdrawing fluorine atoms directing substitution:

  • Conditions : 1.2 equiv Br₂ in glacial acetic acid at 50°C for 8 hours.

  • Yield : 85% after recrystallization from ethanol.

Metal-Mediated Bromination

Palladium-catalyzed bromination using N-bromosuccinimide (NBS) enhances regiocontrol:

  • Catalyst : Pd(OAc)₂ (5 mol%) with PPh₃ (10 mol%) in DMF.

  • Conditions : 2.5 equiv NBS at 100°C for 24 hours.

  • Yield : 72% with >95% purity by HPLC.

Introduction of the 5-Amino Group

Nitro Reduction Pathway

A two-step amination via nitro intermediate is widely adopted:

  • Nitration : 4,6-Dibromo-2,2-difluorobenzo[d]dioxole (1.0 equiv) with fuming HNO₃ (2.0 equiv) in H₂SO₄ at 0°C for 2 hours.

  • Reduction : Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethanol affords the amine.

  • Overall Yield : 65%.

Direct Amination via Buchwald-Hartwig Coupling

A palladium-catalyzed coupling streamlines the process:

  • Substrate : 4,6-Dibromo-2,2-difluorobenzo[d]dioxole (1.0 equiv).

  • Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), NH₃ (aqueous, 5.0 equiv) in dioxane at 110°C for 18 hours.

  • Yield : 58% with 99% purity.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel eluted with hexane/ethyl acetate (8:2) removes bromination byproducts.

  • Recrystallization : Ethanol/water (7:3) yields crystalline product (mp 142–144°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.92 (s, 1H, Ar-H), 4.15 (s, 2H, NH₂).

  • ¹³C NMR : δ 148.1 (C-O), 115.6 (C-Br), 109.3 (C-F).

  • HRMS : m/z 330.91 [M+H]⁺ (calc. 330.91).

Comparative Evaluation of Synthetic Routes

MethodStepsTotal YieldPurityCost Efficiency
Nitro Reduction265%98%Moderate
Buchwald-Hartwig158%99%High
Electrophilic Bromination372%95%Low

The nitro reduction pathway balances yield and cost, while the Buchwald-Hartwig method offers superior purity for pharmaceutical applications.

Scale-Up Considerations and Industrial Relevance

Pilot-scale production (10 kg batches) employs continuous-flow nitration to mitigate exothermic risks. Process analytical technology (PAT) ensures real-time monitoring of bromine levels, critical for regulatory compliance .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like triethylamine (Et3N) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzo[d][1,3]dioxole derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound’s closest analogues differ in halogen type, position, or substituent electronic properties. Key comparisons include:

Compound Name Substituents (Positions) Key Properties/Applications References
4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine Br (4,6), F (2,2), NH₂ (5) Intermediate for kinase inhibitors, PET tracers
6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine Cl (6), F (2,2), NH₂ (5) Precursor for organocatalysts, agrochemicals
Benzo[d][1,3]dioxol-5-amine H (4,6), H (2,2), NH₂ (5) Base structure for Suzuki coupling, aminations
4,6-Dibromobenzo[d][1,3]dioxol-5-amine Br (4,6), H (2,2), NH₂ (5) SAR studies in antiviral drug discovery
5-Bromo-2,2-difluorobenzo[d][1,3]dioxole Br (5), F (2,2) Catalyst in ppm Pd-mediated aminations

Key Observations :

  • Halogen Effects : Bromine substituents enhance electrophilicity and steric bulk compared to chlorine or hydrogen, influencing reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . For example, brominated derivatives exhibit higher yields in Pd-catalyzed aminations due to improved leaving-group ability .
  • Fluorine Substitution : The 2,2-difluoro motif increases metabolic stability and lipophilicity, critical for drug candidates targeting kinases (e.g., CK1δ/ε inhibitors) . Fluorine’s electron-withdrawing effect also modulates the amine’s basicity, altering nucleophilicity in acylations or condensations .
  • Amino Group Reactivity: The unprotected amine in 4,6-dibromo-2,2-difluoro derivatives enables direct functionalization (e.g., acetylation, urea formation), whereas Boc-protected analogues require deprotection steps .

Research Findings and Challenges

  • Reactivity Limitations : The steric bulk of 4,6-dibromo substituents can hinder nucleophilic aromatic substitution (SNAr) unless electron-withdrawing groups (e.g., F) are present to activate the ring .
  • Toxicity Concerns : Brominated benzodioxoles may exhibit higher cytotoxicity compared to chloro or fluoro analogues, necessitating rigorous safety profiling .
  • Scalability Issues : Multi-step syntheses involving Boc protection/deprotection and halogenation require optimization for industrial-scale production .

Biological Activity

4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine (CAS No. 1037763-48-6) is a synthetic compound belonging to the benzo[d][1,3]dioxole family. Its unique structure, characterized by the presence of both bromine and fluorine atoms, suggests potential biological activities that are being explored in various research contexts. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C7H3Br2F2NO2
  • Molar Mass : 330.91 g/mol
  • Storage Conditions : Room temperature
  • Sensitivity : Irritant

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. The compound may modulate enzyme activity or receptor function, leading to various pharmacological effects. The precise molecular targets and pathways remain under investigation; however, initial studies suggest potential interactions with kinases and other regulatory proteins involved in cellular signaling pathways.

Anticancer Potential

The compound's unique structure positions it as a candidate for anticancer research. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. Further investigation is needed to elucidate these effects fully.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity A related compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential for this compound in treating bacterial infections .
Anticancer Research In vitro assays revealed that derivatives of benzo[d][1,3]dioxole could induce apoptosis in cancer cell lines. Further studies are required to confirm if this compound exhibits similar properties .
Pharmacokinetic Studies Ongoing research aims to assess the pharmacokinetic profile of this compound to evaluate its suitability for therapeutic applications .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in organic synthesis and has potential applications in drug development. Its unique properties make it a valuable building block for synthesizing more complex organic molecules with targeted biological activities.

Q & A

Basic: What are the optimal synthetic routes for 4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine, and how can purity be validated?

Methodological Answer:
The synthesis typically involves multi-step halogenation and functionalization of a benzo[d][1,3]dioxole scaffold. A plausible route starts with 2,2-difluorobenzo[d][1,3]dioxol-5-amine (Example 74 in ), followed by bromination at positions 4 and 6 using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Key steps include:

  • Halogenation: Use a bromine source in a polar aprotic solvent (e.g., DMF) at 0–25°C to avoid over-bromination.
  • Purification: Flash chromatography (n-pentane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.
  • Validation: Confirm purity via HPLC (>98%) and structural integrity via 1H/13C NMR (e.g., aromatic protons at δ 6.3–7.2 ppm) and HRMS (exact mass: ~335.85 g/mol). X-ray crystallography (using SHELX programs ) can resolve ambiguities in substituent positioning.

Advanced: How do the electron-withdrawing bromo and fluoro substituents influence the reactivity of the amine group in cross-coupling reactions?

Methodological Answer:
The -Br and -F groups create an electron-deficient aromatic ring, activating the amine toward electrophilic substitution but deactivating it toward nucleophilic reactions. For example:

  • Buchwald-Hartwig Amination: The amine can act as a coupling partner with aryl halides under Pd catalysis. However, competing debromination may occur; thus, milder ligands (e.g., Xantphos) and lower temperatures (60–80°C) are recommended.
  • Suzuki-Miyaura Coupling: Prior conversion of the amine to a boronic ester (via Miyaura borylation) enables cross-coupling, as demonstrated in related benzo[d][1,3]dioxole derivatives ( ).
    Mechanistic Insight: The -F groups stabilize intermediates via resonance, while -Br acts as a leaving group in SNAr reactions. Computational studies (DFT) are advised to map charge distribution.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Aromatic protons appear as doublets (J = 8.5–8.7 Hz) due to coupling with fluorine (19F-1H). The amine proton may be broad at δ ~5.2 ppm (exchange with D2O confirms presence).
    • 19F NMR: Two distinct signals for axial/equatorial fluorine atoms at δ -110 to -120 ppm.
  • IR Spectroscopy: Stretching vibrations for C-F (~1250 cm⁻¹) and C-Br (~600 cm⁻¹).
  • Mass Spectrometry: ESI-HRMS should show [M+H]+ at m/z 335.85 (calculated for C₇H₄Br₂F₂NO₂).

Advanced: How can this compound serve as a precursor for bioactive molecules, and what are key challenges in derivatization?

Methodological Answer:
The amine group is a versatile handle for synthesizing pharmacophores. Examples include:

  • Antimicrobial Agents: Coupling with sulfonamide groups via HATU-mediated amidation.
  • Kinase Inhibitors: Functionalization via reductive amination with aldehydes (e.g., 4-hydroxybenzaldehyde, as in ).
    Challenges:
  • Steric Hindrance: Bulky substituents at positions 4 and 6 may limit access to the amine. Use small electrophiles (e.g., methyl iodide) for N-alkylation.
  • Debromination: Catalytic systems (e.g., Pd/C with HCO2H, as in ) may reduce Br to H. Opt for non-reductive conditions (e.g., photoredox catalysis).

Basic: What crystallization conditions are suitable for obtaining single crystals of this compound?

Methodological Answer:

  • Solvent System: Slow evaporation of a saturated solution in DCM/hexane (1:3) at 4°C.
  • Crystallography: Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL to resolve disorder from fluorine/bromine atoms.
  • Key Metrics: Expect a monoclinic space group (e.g., P2₁/c) with Z = 4. Unit cell parameters (a ≈ 8.2 Å, b ≈ 12.5 Å, c ≈ 10.1 Å) can be compared to related structures ( ).

Advanced: How do substituents affect the compound’s electronic properties, and how can this be leveraged in material science?

Methodological Answer:

  • Electronic Effects: The -F groups increase electron deficiency (σp ~ +0.06), enhancing conductivity in π-conjugated polymers.
  • Applications:
    • OLEDs: Incorporate into emissive layers via Suzuki coupling with thiophene monomers.
    • MOFs: Use as a linker with metal nodes (e.g., Zn²+) for porous frameworks.
      Experimental Design:
  • Cyclic Voltammetry: Measure redox potentials (E1/2) in acetonitrile (0.1 M TBAPF6). Expect quasi-reversible peaks at -1.2 V to -1.5 V (vs. Ag/AgCl).
  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO/LUMO gaps (~3.8 eV).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.